

# A Comparative Meta-Analysis of Reparixin in Randomized Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | CXCR2 antagonist 8 |           |
| Cat. No.:            | B15609661          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of Reparixin, a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, based on data from randomized clinical trials (RCTs). It objectively compares the performance of Reparixin against various alternatives and control treatments across different therapeutic areas, supported by experimental data and detailed methodologies.

### **Executive Summary**

Reparixin has been investigated in several randomized clinical trials for its anti-inflammatory and potential anti-cancer properties. A meta-analysis of trials in critically ill and transplant patients suggests a significant survival benefit. However, in the context of metastatic triplenegative breast cancer, Reparixin in combination with paclitaxel did not improve progression-free survival compared to paclitaxel alone. Similarly, in a phase 3 trial for islet transplantation in type 1 diabetes, Reparixin did not significantly improve islet cell engraftment or clinical outcomes. This guide synthesizes the available evidence to provide a comparative overview of Reparixin's efficacy and safety profile.

#### Mechanism of Action: CXCR1/2 Inhibition

Reparixin's mechanism of action centers on its ability to block the signaling of interleukin-8 (IL-8) through its receptors, CXCR1 and CXCR2.[1] These receptors are key mediators of neutrophil recruitment and activation at sites of inflammation.[1] By inhibiting CXCR1 and



CXCR2, Reparixin disrupts the downstream signaling cascade, leading to reduced neutrophil migration and a dampening of the inflammatory response.[1] This mechanism is thought to be beneficial in conditions where excessive neutrophil infiltration contributes to tissue damage.[1]





Click to download full resolution via product page

CXCR1/2 Signaling Pathway Inhibition by Reparixin.

#### **Comparative Efficacy of Reparixin**

The clinical development of Reparixin has explored its utility in various indications, with mixed results. Below is a summary of the key findings from a meta-analysis and other significant randomized controlled trials.

#### Meta-Analysis in Critically III and Transplant Patients

A meta-analysis of nine randomized controlled trials involving 733 patients (437 receiving Reparixin and 296 receiving a comparator) was conducted to evaluate the impact of Reparixin on the survival of critically ill or transplant patients.[2][3] The findings suggest that Reparixin is associated with improved survival in this patient population.[2][3]

| Outcome                | Reparixin<br>Group | Control Group | Odds Ratio<br>(95% CI) | p-value |
|------------------------|--------------------|---------------|------------------------|---------|
| All-Cause<br>Mortality | 3.4% (15/437)      | 6.4% (19/294) | 0.47 (0.23-0.96)       | 0.04    |

## Randomized Trial in Metastatic Triple-Negative Breast Cancer (fRida Trial)

The fRida trial was a randomized, placebo-controlled phase 2 study that evaluated the efficacy of adding Reparixin to paclitaxel as a first-line therapy for metastatic triple-negative breast cancer (mTNBC).[1][4] The study did not meet its primary endpoint of improving progression-free survival (PFS).[1][4]

| Outcome                                | Reparixin +<br>Paclitaxel | Placebo +<br>Paclitaxel | Hazard Ratio<br>(95% CI) | p-value |
|----------------------------------------|---------------------------|-------------------------|--------------------------|---------|
| Median<br>Progression-Free<br>Survival | 5.5 months                | 5.6 months              | 1.13 (0.71-1.81)         | 0.5996  |



# Randomized Trial in Type 1 Diabetes with Islet Transplantation

A phase 3, randomized, double-blind, placebo-controlled trial investigated whether Reparixin could improve islet cell engraftment and clinical outcomes after pancreatic islet allotransplantation in patients with type 1 diabetes. The study did not show a significant benefit of Reparixin over placebo.

| Outcome (at day 365) | Reparixin Group | Placebo Group | p-value |
|----------------------|-----------------|---------------|---------|
| C-peptide AUC        | 24              | 15            | 0.71    |

### **Experimental Protocols**

This section details the methodologies employed in the key clinical trials of Reparixin.





Click to download full resolution via product page

Generalized Workflow of a Randomized Controlled Trial.

#### **Meta-Analysis of Critically III and Transplant Patients**



- Study Design: A meta-analysis of nine randomized controlled trials.[3]
- Inclusion Criteria: Human RCTs utilizing Reparixin in patients at high risk for in-hospital mortality, excluding oncological patients.[5]
- Intervention: Reparixin at varying doses and durations depending on the individual trial.
- Comparator: Placebo or standard of care.
- Primary Endpoint: All-cause mortality.[5]
- Data Sources: PubMed, EMBASE, and the Cochrane Central Register of Controlled Trials (CENTRAL).[5]

#### fRida Trial: Metastatic Triple-Negative Breast Cancer

- Study Design: A randomized, placebo-controlled, double-blind, phase 2 clinical trial (NCT02370238).[1][4]
- Participants: 123 subjects with untreated metastatic triple-negative breast cancer.[1]
- Randomization: Patients were randomized 1:1.[1]
- Intervention: Reparixin (1200 mg orally three times a day on days 1-21) in combination with weekly paclitaxel (80 mg/m² on days 1, 8, 15 of a 28-day cycle).[1][6]
- Comparator: Placebo in combination with weekly paclitaxel.[1]
- Primary Endpoint: Progression-free survival (PFS) as determined by central review.[1]

#### Islet Transplantation in Type 1 Diabetes Trial

- Study Design: A phase 3, multicenter, randomized, double-blind, parallel-assignment study (NCT01817959).[7][8]
- Participants: Recipients of islet allotransplants for type 1 diabetes.[8]
- Randomization: Patients were randomized 2:1 to receive either Reparixin or a placebo.



- Intervention: Reparixin administered as a continuous intravenous infusion (2.772 mg/kg/h) for 7 days, starting approximately 12 hours before each islet infusion, in addition to standard immunosuppression.[9]
- Comparator: Placebo administered in the same manner as Reparixin, in addition to standard immunosuppression.[7]
- Primary Outcome: Area under the curve (AUC) for C-peptide during a mixed-meal tolerance test at day 75 after the first transplant and day 365 after the last transplant.[8]

#### Safety and Tolerability

Across the reviewed clinical trials, Reparixin has generally been well-tolerated. In the metaanalysis of critically ill and transplant patients, there was no significant difference in the rates of pneumonia, sepsis, or non-serious infections between the Reparixin and control groups.[5] In the fRida trial, serious adverse events and grade  $\geq$  3 adverse reactions occurred at similar frequencies in both the Reparixin and placebo arms.[4]

#### Conclusion

The available evidence from randomized clinical trials presents a nuanced picture of Reparixin's therapeutic potential. While a meta-analysis suggests a survival benefit in critically ill and transplant patients, its efficacy has not been demonstrated in metastatic triple-negative breast cancer or in improving outcomes of islet transplantation for type 1 diabetes. The divergent outcomes highlight the importance of patient selection and the specific pathophysiological context in determining the clinical utility of targeting the CXCR1/2 pathway. Further research is warranted to identify the specific patient populations and conditions where Reparixin may offer a clear clinical advantage.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. A randomized, placebo-controlled phase 2 study of paclitaxel in combination with reparixin compared to paclitaxel alone as front-line therapy for metastatic triple-negative breast cancer (fRida) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unisr.it [iris.unisr.it]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. The effect of reparixin on survival in patients at high risk for in-hospital mortality: a metaanalysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CXCR1/2 Does Not Improve Insulin Secretion After Pancreatic Islet
   Transplantation: A Phase 3, Double-Blind, Randomized, Placebo-Controlled Trial in Type 1
   Diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CXCR1/2 Does Not Improve Insulin Secretion After Pancreatic Islet
   Transplantation: A Phase 3, Double-Blind, Randomized, Placebo-Controlled Trial in Type 1
   Diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Reparixin in Randomized Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609661#a-meta-analysis-of-reparixin-in-randomized-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com